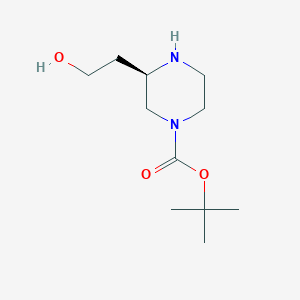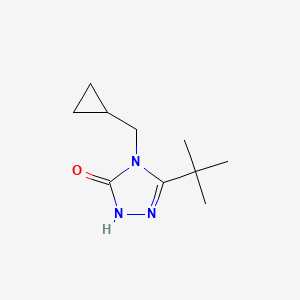
(R)-tert-Butyl-3-(2-hydroxyethyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, also known as TBHEP, is an organic compound derived from piperazine and tert-butyl alcohol. It is a colorless, water-soluble, and odorless compound with a molecular weight of 189.24 g/mol. TBHEP has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
- (R)-tert-Butyl-3-(2-hydroxyethyl)piperazin-1-carboxylat wurde bei der Synthese von antibakteriellen Polymeren verwendet. So wurden beispielsweise Poly(guanylurea)–piperazin (PGU–P) und Poly(guanylurea)–ethylendiamine (PGU–E) durch Reaktion von Piperazin und Ethylendiamin mit einem Monomer synthetisiert, das tert-Butyloxycarbonyl (Boc)-geschützte Guanidingruppen enthält. Diese Polymere zeigen eine potentielle antimikrobielle Aktivität .
Antibakterielle Polymere
Wirkmechanismus
The mechanism of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is not well understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate may also interact with other proteins, such as receptors and ion channels, to modulate their activity.
Biochemical and Physiological Effects
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cytochrome P450 enzymes, and DNA polymerases. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been shown to modulate the activity of various receptors and ion channels, such as muscarinic acetylcholine receptors, voltage-gated potassium channels, and nicotinic acetylcholine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It has a low toxicity and is relatively stable, making it suitable for use in a variety of experiments. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is water-soluble and has a low molecular weight, making it ideal for use in drug delivery systems. However, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, its low molecular weight can make it difficult to purify.
Zukünftige Richtungen
Given its wide range of applications, there are many potential future directions for (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate research. These include further exploring its role in enzyme inhibition, exploring its potential for drug delivery, and exploring its potential for use in biochemistry and physiology experiments. In addition, further research could be done to explore the mechanisms of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate and to develop new synthesis methods. Finally, further research could be done to explore the potential applications of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in other areas, such as materials science and catalysis.
Synthesemethoden
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol and piperazine in the presence of a strong acid catalyst, such as sulfuric acid, to form an intermediate compound, (R)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. The second step is the hydrolysis of the intermediate compound using a base, such as sodium hydroxide, to produce (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. The reaction can be represented as follows:
R-OH + Piperazine → R-O-Piperazine-1-carboxylate
R-O-Piperazine-1-carboxylate + NaOH → R-OH + Piperazine-1-carboxylate
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)

![4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2457555.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
![(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2457562.png)


![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)
